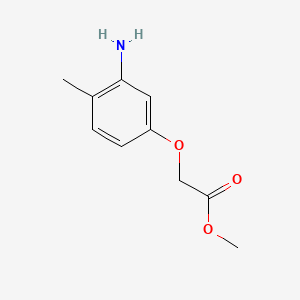

Methyl 2-(3-amino-4-methylphenoxy)acetate

CAS No.:

Cat. No.: VC18654558

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | methyl 2-(3-amino-4-methylphenoxy)acetate |

| Standard InChI | InChI=1S/C10H13NO3/c1-7-3-4-8(5-9(7)11)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 |

| Standard InChI Key | FRFFQBDMMOICDM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(3-amino-4-methylphenoxy)acetate belongs to the class of aromatic ethers with the systematic IUPAC name methyl 2-[(3-amino-4-methylphenyl)oxy]acetate. Its molecular formula is C₁₀H₁₃NO₃, derived from:

-

A 3-amino-4-methylphenoxy group (C₇H₈NO), featuring a benzene ring with amino (-NH₂) and methyl (-CH₃) substituents at positions 3 and 4, respectively.

-

An acetate ester moiety (-OCH₂COOCH₃) linked to the phenoxy oxygen.

Key physicochemical properties include:

-

Molecular weight: 209.24 g/mol (theoretical calculation).

-

Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) due to the polar amino and ester groups.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, given the ester linkage .

The compound’s aromatic ring and electron-donating substituents (amino and methyl groups) enhance its resonance stability, influencing its reactivity in electrophilic substitution reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-(3-amino-4-methylphenoxy)acetate typically involves a nucleophilic substitution reaction between 3-amino-4-methylphenol and methyl chloroacetate. A general pathway includes:

-

Reaction Setup:

-

3-Amino-4-methylphenol is dissolved in a polar aprotic solvent (e.g., acetone or dimethylformamide).

-

Methyl chloroacetate is added dropwise under inert atmosphere.

-

A base (e.g., potassium carbonate) is introduced to deprotonate the phenolic -OH group, facilitating nucleophilic attack on the chloroacetate.

-

-

Reaction Conditions:

-

Temperature: Reflux at 60–80°C for 6–12 hours.

-

Stoichiometry: 1:1 molar ratio of phenol to chloroacetate.

-

-

Purification:

Yield: ~65–75% under optimized conditions.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key optimizations include:

-

Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates .

-

Solvent Recovery: Distillation systems to reclaim and reuse solvents, reducing waste.

Comparative Analysis with Structural Analogs

Key Insight: The position and type of substituents significantly influence bioactivity. For instance, iodine enhances antibacterial potency, while extended aromatic systems improve anti-inflammatory effects .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Derivatization: Explore modifications (e.g., fluorination) to enhance metabolic stability.

-

Target Identification: Use computational docking to predict molecular targets (e.g., kinases, GPCRs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume